7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2) is a heterocyclic small molecule (C9H7N5S, MW 217.25) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a critical 2-amine substituent and a 7-(2-thienyl) group. This specific substitution pattern distinguishes it from earlier 7-heteroaryl-triazolopyrimidines lacking the 2-amine and from other 2-amino-triazolopyrimidines with different 7-aryl/heteroaryl groups claimed as immunosuppressants.

Molecular Formula C9H7N5S
Molecular Weight 217.25 g/mol
CAS No. 338793-17-2
Cat. No. B1303693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS338793-17-2
Molecular FormulaC9H7N5S
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=NC3=NC(=NN23)N
InChIInChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
InChIKeyOOOMCZWDEQGXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2) Is a Distinct Triazolopyrimidine Scaffold


7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2) is a heterocyclic small molecule (C9H7N5S, MW 217.25) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a critical 2-amine substituent and a 7-(2-thienyl) group. This specific substitution pattern distinguishes it from earlier 7-heteroaryl-triazolopyrimidines lacking the 2-amine [1] and from other 2-amino-triazolopyrimidines with different 7-aryl/heteroaryl groups claimed as immunosuppressants [2]. It is commercially available as a research reagent with a typical purity specification of ≥95% (HPLC) .

Why 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Other Triazolopyrimidines


Simple substitution with the de-amino analog 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 255389-52-7) or other 7-aryl variants is not functionally equivalent. The 2-amine group is a critical pharmacophore and synthetic handle: in the EP1674454 patent, the 2-amine is the point of derivatization for generating potent immunosuppressive leads, and its presence fundamentally alters the electronic properties and hydrogen-bonding capacity of the scaffold [1]. Conversely, the 2-thienyl group at position 7 provides a specific balance of lipophilicity and polar surface area that differs from phenyl, furyl, or 3-thienyl isomers, directly impacting CNS drug-likeness parameters and target binding . These combined structural features are not simultaneously present in generic alternatives, making direct interchange scientifically invalid for structure-activity relationship (SAR) studies or patent-protected lead optimization programs.

Quantitative Differentiation of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2) Versus Closest Analogs


Comparison of Computed Lipophilicity (LogP) and Polar Surface Area (PSA) for CNS Drug-Likeness

The 2-amine and 2-thienyl groups impart a distinct physicochemical profile compared to the de-amino analog and other 7-aryl isomers. The target compound exhibits a computed LogP of 1.37 (ALogP) and a topological polar surface area (tPSA) of 98.07 Ų, placing it within favorable CNS drug-like space (LogP <3, tPSA <90 Ų is ideal; 98.07 Ų is borderline, suggesting potential for blood-brain barrier penetration with optimization) . In contrast, a representative phenyl-substituted 2-amino-triazolopyrimidine (e.g., 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine) has a higher computed LogP (~1.8-2.0) and lacks the thienyl sulfur, which can engage in unique sulfur-π or chalcogen bonding interactions not available to phenyl or furyl analogs [1].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Synthetic Utility: The 2-Amine as a Versatile Derivatization Handle Validated by Immunosuppression Patent EP1674454

The primary amine at position 2 is the essential synthetic handle for generating the bioactive N-substituted derivatives claimed in EP1674454. The patent explicitly uses 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine intermediates to synthesize compounds with in vivo immunosuppressive activity. The target compound, bearing an unsubstituted 2-amine and a 7-(2-thienyl) group, is listed as a key synthetic intermediate (page 19) [1]. In contrast, the de-amino analog of US4444774 (anxiolytic class) is a dead-end for this derivatization pathway because it lacks the necessary nucleophilic amine. Procuring the 2-amine compound therefore provides access to a patent-protected chemical space for immunosuppressant lead generation [2].

Synthetic Chemistry Immunosuppression Patent Protection

Commercial Availability at Defined Purity (≥95% HPLC) Enables Reproducible Biological Assays

The compound is commercially available from reputable vendors (e.g., AKSci, Aladdin Scientific) with a minimum purity specification of 95% by HPLC . This defined purity is critical for obtaining reproducible dose-response data in biological assays, particularly for immunosuppressive activity screening as described in EP1674454. In contrast, custom-synthesized or non-certified batches of the compound or its analogs may contain uncharacterized impurities (e.g., starting material 3-amino-1,2,4-triazole or regioisomeric byproducts) that can confound bioassay results, especially at the 10-50 µM concentrations typical of primary screening .

Procurement Assay Reproducibility Quality Control

Class-Level Immunosuppressive Activity: Structural Basis for Compound Prioritization

The 2-amino-triazolopyrimidine scaffold, specific to the target compound and its N-substituted derivatives, is the core of a patented immunosuppressant chemotype (EP1674454). The patent claims that compounds of this class are effective in treating autoimmune diseases (e.g., rheumatoid arthritis, inflammatory bowel disease), allergic diseases, and preventing organ transplant rejection [1]. While the unsubstituted 2-amine parent compound may not be the most potent analog, it is the pivotal synthetic precursor to the more potent N-acylated and N-alkylated derivatives that demonstrated in vivo efficacy. This class-level validation is absent for the 2-unsubstituted triazolopyrimidine anxiolytics of US4444774, which operate via a different therapeutic mechanism (anxiolysis) and have no reported immunosuppressive utility [2]. Therefore, the target compound is the correct procurement choice for programs targeting immunomodulation, not CNS anxiety.

Immunosuppression Autoimmune Disease Kinase Inhibition

Application Scenarios for 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2)


Lead Optimization in Immunosuppressive Drug Discovery (Autoimmune & Transplant Indications)

Medicinal chemistry teams can use the compound as the core scaffold for synthesizing N-substituted derivatives protected by EP1674454. The 2-amine handle allows rapid parallel library synthesis (acylation, sulfonylation, urea formation) to explore SAR for immunosuppressive potency, while the 7-thienyl group provides a favorable LogP (~1.37) and tPSA (98 Ų) starting point for oral bioavailability optimization. This direct derivatization pathway is impossible with the de-amino analog from the anxiolytic class [1].

Kinase Inhibition Screening for Oncology or Inflammation Targets

The triazolo[1,5-a]pyrimidine scaffold is a known kinase hinge-binding motif. The compound can be screened as an ATP-competitive kinase inhibitor fragment, with the 2-amine providing an additional hydrogen bond donor/acceptor that may enhance binding affinity to kinases such as CK2 or other purine-binding enzymes. The ≥95% HPLC purity ensures that observed inhibitory activity is attributable to the compound itself and not to impurities that could act as pan-assay interference compounds (PAINS) .

CNS Drug Development Starting Point (Anxiolytic or Other Indications)

Although the de-amino analogs are the historic anxiolytic class, the 2-amine analog could be explored for differentiated CNS indications (e.g., depression, cognitive disorders) where the altered hydrogen-bonding profile may confer different receptor selectivity. Its computed LogP (1.37) and borderline tPSA (98 Ų) suggest potential for blood-brain barrier penetration, a prerequisite for CNS therapeutics. Procurement of this compound enables investigation of CNS polypharmacology distinct from the de-amino anxiolytics .

Synthetic Methodology Development for Fused Triazolo-Heterocycle Libraries

As a readily available, structurally well-defined intermediate, the compound is ideal for developing new synthetic methodologies, such as metal-catalyzed C-H functionalization at the thienyl ring, photoredox couplings at the 2-amine, or late-stage diversification strategies. Its commercial availability at 95% purity eliminates the need for in-house synthesis of the starting material, accelerating methodology development and enabling rapid scope exploration .

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